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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683507

A Potent and Selective AMPA/Kainate Receptor
Antagonist

This technical guide provides a comprehensive overview of the discovery, synthesis, and
pharmacological characterization of YM-900, a potent and selective antagonist of the a-amino-
3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document is
intended for researchers, scientists, and professionals in the field of drug development.

Discovery of YM-900

YM-900, also known as YM90K, was identified through a focused research program aimed at
developing neuroprotective agents targeting glutamate receptors.[1] The discovery process
was driven by the need for potent and selective antagonists for the AMPA/kainate receptors,
which are implicated in the pathophysiology of various neurological disorders, including
ischemic stroke.

The development of YM-900 was part of a broader investigation into quinoxalinedione
derivatives as AMPA receptor antagonists. The core strategy involved the synthesis and
pharmacological evaluation of a series of these compounds to establish structure-activity
relationships (SAR). This systematic approach allowed for the optimization of potency and
selectivity.
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A key publication from Yamanouchi Pharmaceutical Co., Ltd. describes the design and
synthesis of a series of 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-
nitroquinoxalinediones. The evaluation of these compounds for their ability to inhibit [3HJAMPA
binding to rat brain membranes led to the identification of YM-900 as a patrticularly potent and
selective compound.

Chemical Synthesis of YM-900

The synthesis of YM-900 (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione) is based
on the construction of the quinoxalinedione core followed by the introduction of the imidazole
and nitro functional groups. The general synthetic approach for this class of compounds is
outlined below.

Experimental Protocol: Synthesis of YM-900

A detailed, step-by-step synthesis protocol for YM-900 is not publicly available in the reviewed
literature. However, based on the synthesis of related quinoxalinedione analogs, a plausible
synthetic route can be outlined. The synthesis would likely involve the condensation of a
substituted o-phenylenediamine with oxalic acid or its derivatives to form the quinoxalinedione
ring. The specific starting materials would be chosen to allow for the subsequent introduction of
the nitro and imidazole groups at the desired positions.

A general synthetic scheme for related quinoxalinediones is described in the literature. The
synthesis of novel 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones
involved the reaction of appropriately substituted benzene derivatives to construct the core
quinoxalinedione structure.

Pharmacological Profile

YM-900 is a potent and selective antagonist at the AMPA and kainate receptors, with
significantly lower affinity for NMDA receptors.[1] This selectivity is a key feature, as it may offer
a more favorable side-effect profile compared to non-selective glutamate receptor antagonists.

Quantitative Data

The following tables summarize the key quantitative data for YM-900 and its comparators.
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Table 1: Receptor Binding Affinity of YM-900[1]

Radioligand Receptor Site Ki (pM)
[3H]-AMPA AMPA 0.084
[BH]-Kainate Kainate 2.2
[3H]-L-glutamate NMDA > 100
[3H]-Glycine Glycine (on NMDA) 37

Table 2: In Vivo Anticonvulsant Activity of YM-900 in DBA/2 Mice (Audiogenic Seizure Model)[1]

Compound ED50 (mglkg, i.p.) for Tonic Seizure
YM-900 2.54
NBQX 7.17

Experimental Protocols
Radioligand Binding Assays

Objective: To determine the binding affinity of YM-900 for various glutamate receptor subtypes.
Methodology:

o Membrane Preparation: Crude synaptic membranes are prepared from the whole brains of
male Wistar rats. The brain tissue is homogenized in ice-cold 0.32 M sucrose. The
homogenate is centrifuged, and the resulting pellet is resuspended and centrifuged again.
The final pellet is washed with 50 mM Tris-HCI buffer and stored at -80°C.

e [3H]-AMPA Binding Assay: The membrane preparation is incubated with 5 nM [3H]-AMPA in
50 mM Tris-HCI buffer containing 100 mM KSCN at 4°C for 30 minutes. Non-specific binding
is determined in the presence of 1 mM L-glutamate.

e [3H]-Kainate Binding Assay: The membrane preparation is incubated with 20 nM [3H]-
kainate in 50 mM Tris-HCI buffer at 4°C for 60 minutes. Non-specific binding is determined in
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the presence of 100 uM kainate.

[3H]-L-glutamate and [3H]-Glycine Binding Assays: Assays for NMDA and glycine binding
sites are performed using [3H]-L-glutamate and [3H]-glycine, respectively, according to
established protocols.

Data Analysis: The radioactivity is measured by liquid scintillation counting. The inhibition
constant (Ki) is calculated from the IC50 value (concentration of the drug that inhibits 50% of
specific binding) using the Cheng-Prusoff equation.[1]

In Vivo Neuroprotection Studies: Focal Ischemia Model
in Rats

Objective: To evaluate the neuroprotective effects of YM-900 in a rat model of stroke.

Methodology:

Animal Model: Male F344 rats are used. Focal cerebral ischemia is induced by permanent
occlusion of the middle cerebral artery (MCA).

Surgical Procedure: The rats are anesthetized, and the right MCA is exposed via a
subtemporal craniectomy. The MCA is then permanently occluded by electrocoagulation.

Drug Administration: YM-900 is administered as an intravenous bolus followed by a
continuous infusion for 4 hours, starting immediately after the MCA occlusion.

Infarct Volume Assessment: Twenty-four hours after the MCA occlusion, the rats are
euthanized, and their brains are removed. The brains are sliced into coronal sections and
stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The
volume of the ischemic damage is then quantified.[1]

Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway

YM-900 exerts its effects by blocking the AMPA receptor, a key component of excitatory

neurotransmission in the central nervous system. The following diagram illustrates the

canonical AMPA receptor signaling pathway.
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Caption: AMPA Receptor Signaling Pathway and the inhibitory action of YM-900.

Experimental Workflow for YM-900 Evaluation

The following diagram outlines the typical experimental workflow for the preclinical evaluation
of a novel neuroprotective agent like YM-900.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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